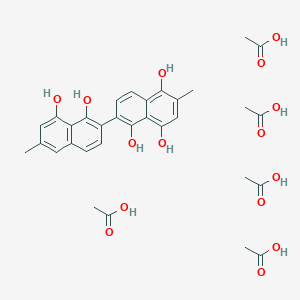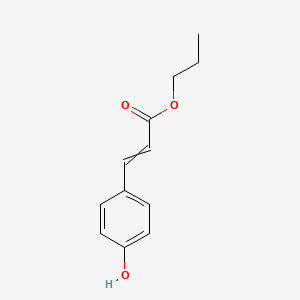
Cyclohexanone, 2,6-dimethyl-, hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 2,6-dimethyl-, hydrazone is an organic compound derived from the reaction of 2,6-dimethylcyclohexanone with hydrazine. This compound is part of the hydrazone family, which are known for their applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2,6-dimethyl-, hydrazone typically involves the reaction of 2,6-dimethylcyclohexanone with hydrazine. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity of the product.
化学反应分析
Types of Reactions
Cyclohexanone, 2,6-dimethyl-, hydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction typically yields the corresponding amine.
Substitution: Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used.
科学研究应用
Cyclohexanone, 2,6-dimethyl-, hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Cyclohexanone, 2,6-dimethyl-, hydrazone involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can then participate in catalytic reactions. The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
- Cyclohexanone, 2,4-dimethyl-, hydrazone
- Cyclohexanone, 3,5-dimethyl-, hydrazone
- Cyclohexanone, 2,6-diethyl-, hydrazone
Uniqueness
Cyclohexanone, 2,6-dimethyl-, hydrazone is unique due to its specific substitution pattern on the cyclohexanone ring. This substitution pattern can influence the compound’s reactivity and the types of reactions it can undergo. Additionally, the presence of the hydrazone group provides unique chemical properties that can be exploited in various applications.
属性
CAS 编号 |
90255-42-8 |
|---|---|
分子式 |
C8H16N2 |
分子量 |
140.23 g/mol |
IUPAC 名称 |
(2,6-dimethylcyclohexylidene)hydrazine |
InChI |
InChI=1S/C8H16N2/c1-6-4-3-5-7(2)8(6)10-9/h6-7H,3-5,9H2,1-2H3 |
InChI 键 |
QHVBLTMGLXHESL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCC(C1=NN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![S-Propyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14360269.png)


![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)


![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)


![N-[(2-Chlorophenyl)methyl]-N'-(3-phenylpentan-3-yl)urea](/img/structure/B14360342.png)
![Methyl bicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B14360353.png)
